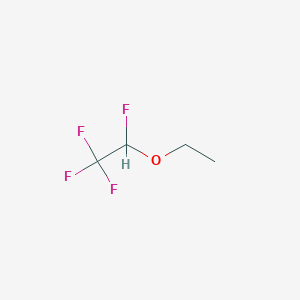

2-Ethoxy-1,1,1,2-tetrafluoro-ethane

Description

Nomenclature and Structural Representations within Academic Discourse

In scientific literature, precision in the identification of a chemical compound is paramount. 2-Ethoxy-1,1,1,2-tetrafluoro-ethane is systematically identified through a variety of nomenclature and structural representation systems. These identifiers ensure unambiguous communication of its molecular structure among researchers globally. The key identifiers for this compound are detailed in the table below. researchgate.net

| Identifier Type | Value |

| IUPAC Name | 2-ethoxy-1,1,1,2-tetrafluoroethane |

| CAS Number | 50285-06-8 |

| Molecular Formula | C4H6F4O |

| SMILES | CCOC(C(F)(F)F)F |

| InChI | InChI=1S/C4H6F4O/c1-2-9-3(5)4(6,7)8/h3H,2H2,1H3 |

| InChIKey | ISSHBUUZSURRBQ-UHFFFAOYSA-N |

This table presents the standard chemical identifiers for this compound, facilitating its precise identification in research and academic databases. researchgate.net

Historical Context and Evolution of Research Interest in Fluorinated Ethers

The journey into the world of organofluorine chemistry began long before the isolation of elemental fluorine itself. concordia.ca The unique properties of fluorine-containing minerals were noted as early as the 16th century. mst.edu However, the deliberate synthesis of organofluorine compounds commenced in the mid-19th century. concordia.ca The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment that significantly accelerated the exploration of fluorine chemistry. mst.edu

Research into fluorinated ethers, a specific class within organofluorine chemistry, gained momentum as scientists began to understand the profound impact of fluorine substitution on the properties of organic molecules. The high electronegativity of fluorine atoms drastically alters the electronic environment of the ether linkage, leading to enhanced thermal and chemical stability, reduced flammability, and unique solvency characteristics compared to their non-fluorinated hydrocarbon counterparts. Early research in the mid-20th century laid the groundwork for the synthesis and characterization of these compounds. wikipedia.org Over the decades, the applications of fluorinated ethers have expanded from niche uses to critical components in a variety of advanced technologies. researchgate.net

Contemporary Research Significance within Fluorochemical Science

In recent years, fluorinated ethers, including structures similar to this compound, have garnered significant attention for their potential in advanced energy storage systems. researchgate.net Specifically, their application as electrolyte solvents or co-solvents in lithium-sulfur (Li-S) batteries is an area of active investigation. researchgate.netresearchgate.net The unique properties of these ethers address some of the key challenges in Li-S battery technology, such as the polysulfide shuttle effect, which leads to capacity fading. researchgate.net

Positioning within the Broader Landscape of Organofluorine Chemistry Research

This compound is a member of the hydrofluoroether (HFE) family, which is a significant and distinct branch of organofluorine chemistry. The introduction of fluorine atoms into an ether structure imparts a unique combination of properties that distinguish these compounds from both traditional hydrocarbon ethers and perfluorinated compounds.

The presence of both C-H and C-F bonds, along with the ether linkage, provides a balance of properties. They are generally less volatile and have higher boiling points than their corresponding hydrofluorocarbons (HFCs) of similar molecular weight, but they are more volatile than their non-fluorinated ether analogs. This tunability of physical properties through the degree and position of fluorination makes them versatile candidates for various applications.

Within the broader landscape of organofluorine chemistry, research on compounds like this compound contributes to the fundamental understanding of structure-property relationships in fluorinated molecules. This knowledge is crucial for the rational design of new materials with tailored properties, such as non-flammable electrolytes with high ionic conductivity for safer and more efficient batteries, or environmentally benign solvents and heat-transfer fluids. research.com The ongoing exploration of such partially fluorinated ethers is a testament to the continuing evolution of organofluorine chemistry and its impact on modern technology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50285-06-8 |

|---|---|

Molecular Formula |

C4H6F4O |

Molecular Weight |

146.08 g/mol |

IUPAC Name |

2-ethoxy-1,1,1,2-tetrafluoroethane |

InChI |

InChI=1S/C4H6F4O/c1-2-9-3(5)4(6,7)8/h3H,2H2,1H3 |

InChI Key |

ISSHBUUZSURRBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(F)(F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies of 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane

Established Synthetic Strategies for Analogous Fluorinated Ethers

The synthesis of fluorinated ethers often involves the formation of a carbon-oxygen bond between a fluorinated and a non-fluorinated component. Several classical and modern methodologies have been developed to achieve this, each with its own advantages and limitations.

Fluorination Techniques for Ether Synthesis

Direct fluorination of ethers is a challenging process due to the high reactivity of fluorinating agents, which can lead to over-fluorination and degradation of the starting material. However, more controlled methods have been developed.

One approach involves the use of elemental fluorine under diluted conditions or specialized fluorinating agents. Another established method is electrochemical fluorination (ECF), where an organic compound is electrolyzed in anhydrous hydrogen fluoride (B91410). This method can be effective for producing perfluorinated ethers.

A common strategy for synthesizing partially fluorinated ethers involves the fluorination of a precursor that already contains the ether linkage. For example, the reaction of a chlorinated ether with a fluorinating agent like hydrogen fluoride (HF) can yield the desired fluoroether. The synthesis of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), a precursor for some HFE syntheses, can be achieved by the fluorination of trichloroethylene. google.comgoogle.com This multi-step process typically involves a liquid-phase reaction followed by a gas-phase fluorination. google.com

Table 1: Comparison of Fluorination Techniques for Ether Synthesis

| Fluorination Technique | Typical Reagents | Advantages | Disadvantages |

| Direct Fluorination | F₂, CoF₃ | Direct conversion | Low selectivity, harsh conditions |

| Electrochemical Fluorination | Anhydrous HF | Can produce perfluorinated compounds | High energy consumption, complex setup |

| Halogen Exchange (Halex) | HF, SbCl₅ (catalyst) | Good for selective fluorination | Requires halogenated precursors |

Etherification Reactions Employing Fluorinated Precursors

A more common and versatile approach to synthesizing fluorinated ethers is through etherification reactions where one of the reactants is already fluorinated. The Williamson ether synthesis and the addition of alcohols to fluoroalkenes are two prominent examples.

The Williamson ether synthesis involves the reaction of an alkoxide with a fluoroalkyl halide. For instance, sodium ethoxide can react with a suitable tetrafluoroethyl halide to produce 2-ethoxy-1,1,1,2-tetrafluoroethane. vedantu.com This reaction proceeds via an SN2 mechanism. vedantu.com

The addition of alcohols to fluoroalkenes is another widely used method. In the context of 2-ethoxy-1,1,1,2-tetrafluoroethane, this would involve the reaction of ethanol (B145695) with tetrafluoroethylene (B6358150) (TFE). This reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form the more nucleophilic alkoxide.

Reaction Scheme: Addition of Ethanol to Tetrafluoroethylene

Nucleophilic Substitution Approaches in Fluorinated Ether Synthesis

Nucleophilic substitution is a cornerstone of fluorinated ether synthesis. As mentioned in the Williamson synthesis, an alkoxide can act as a nucleophile to displace a leaving group from a fluoroalkyl substrate. vedantu.com The efficiency of this reaction depends on the nature of the leaving group, the reactivity of the nucleophile, and the reaction conditions.

In the case of highly fluorinated alkenes like TFE, the double bond is electron-deficient due to the strong electron-withdrawing effect of the fluorine atoms. This makes the alkene susceptible to nucleophilic attack by alkoxides. The reaction proceeds through a nucleophilic addition-elimination mechanism or a direct nucleophilic addition across the double bond.

Exploration of Novel Synthetic Pathways

The development of more sustainable and efficient methods for the synthesis of fluorinated compounds is an active area of research. This includes the application of green chemistry principles and the use of advanced catalytic systems.

Green Chemistry Principles in 2-Ethoxy-1,1,1,2-tetrafluoroethane Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 2-ethoxy-1,1,1,2-tetrafluoroethane synthesis, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, the direct addition of ethanol to TFE has a 100% theoretical atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods to reduce energy consumption and waste generation.

One promising approach is the use of phase-transfer catalysis (PTC), which can facilitate reactions between reactants in different phases (e.g., a solid base and a liquid organic phase), often with reduced need for harsh solvents and high temperatures. operachem.comnumberanalytics.comyoutube.com

Catalytic Systems in the Synthesis of Fluorinated Ethers

Catalysis plays a crucial role in modern organic synthesis, and the production of fluorinated ethers is no exception. Various catalytic systems have been explored to improve the efficiency and selectivity of the synthetic methods described above.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, can be employed in Williamson-type syntheses and the addition of alcohols to fluoroalkenes. numberanalytics.comyoutube.com The catalyst facilitates the transfer of the alkoxide anion from an aqueous or solid phase to the organic phase where the fluoroalkene is present. operachem.comyoutube.com This enhances the reaction rate and can lead to milder reaction conditions. The mechanism involves the formation of an ion pair between the catalyst cation and the alkoxide anion, which is then soluble in the organic phase. operachem.com

Table 2: Examples of Phase-Transfer Catalysts in Fluorinated Ether Synthesis

| Catalyst | Catalyst Type | Typical Application |

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Williamson Ether Synthesis |

| Tetrabutylphosphonium bromide (TBPB) | Quaternary Phosphonium Salt | Addition of alcohols to fluoroalkenes |

| 18-Crown-6 | Crown Ether | Enhancing nucleophilicity of fluoride ions |

Transition Metal Catalysis:

While less common for the direct synthesis of simple hydrofluoroethers, transition metal catalysis is a powerful tool in fluorine chemistry. For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of more complex fluorinated ethers.

Lewis Acid Catalysis:

Lewis acids can be used to activate the reactants in etherification reactions. For example, in the reaction of ethyl vinyl ether with a fluorine source, a Lewis acid like boron trifluoride can be used as a catalyst. wikipedia.org

Investigation of Reaction Mechanisms in Synthetic Routes

The formation of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane can be achieved through several synthetic pathways, with the Williamson ether synthesis being a prominent and widely studied method. wikipedia.orgbyjus.comnumberanalytics.com This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of sodium ethoxide with a 1,1,1,2-tetrafluoroethyl halide or the reaction of a salt of 2,2,2-trifluoroethanol (B45653) with an ethyl halide.

The mechanism of the Williamson ether synthesis is generally accepted to proceed via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com This is particularly true when primary alkyl halides are used as the electrophile, which helps to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

Studies on Intermediates and Transition States

The SN2 reaction is a single-step, concerted process, meaning that bond formation and bond cleavage occur simultaneously. byjus.com As such, there are no true intermediates in the reaction pathway. Instead, the reaction proceeds through a high-energy transition state.

For the synthesis of this compound via the reaction of an ethoxide nucleophile with a 1,1,1,2-tetrafluoroethyl electrophile (e.g., 1-iodo-1,1,1,2-tetrafluoroethane), the transition state would involve the partial formation of the carbon-oxygen bond and the partial cleavage of the carbon-halogen bond. The nucleophile, in this case the ethoxide ion, performs a "backside attack" on the electrophilic carbon atom, approaching from the side opposite to the leaving group. youtube.com

Key Features of the SN2 Transition State:

| Feature | Description |

| Geometry | The central carbon atom is in a trigonal bipyramidal geometry, with the incoming nucleophile and the departing leaving group occupying the axial positions. |

| Bonding | The bond to the nucleophile is partially formed, and the bond to the leaving group is partially broken. |

| Charge Distribution | The negative charge is distributed over the nucleophile and the leaving group. |

Stereochemical Aspects of Fluorinated Ether Formation

A hallmark of the SN2 mechanism is its stereospecificity. youtube.com When the electrophilic carbon atom is a stereocenter, the SN2 reaction proceeds with an inversion of configuration at that center. youtube.comlibretexts.org This is a direct consequence of the backside attack by the nucleophile.

In the context of forming a chiral fluorinated ether, if one starts with a chiral, enantiomerically pure fluorinated alkyl halide, the resulting ether will also be chiral and will have the opposite stereochemical configuration at the carbon that underwent substitution. For example, if the synthesis of this compound were to start from an (R)-enantiomer of a chiral 1,1,1,2-tetrafluoroethyl halide, the product would be the (S)-enantiomer of this compound.

Stereochemical Outcome of SN2 Reactions:

| Reactant Stereochemistry | Product Stereochemistry | Mechanism |

| (R)-enantiomer | (S)-enantiomer | Inversion of configuration |

| (S)-enantiomer | (R)-enantiomer | Inversion of configuration |

This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the preparation of specific stereoisomers of fluorinated ethers. It is important to note that if the reaction were to proceed through a unimolecular nucleophilic substitution (SN1) mechanism, which involves a planar carbocation intermediate, a racemic mixture of products would be expected. libretexts.orgnih.gov However, the conditions typically employed for Williamson ether synthesis, particularly with primary and secondary alkyl halides, strongly favor the SN2 pathway. masterorganicchemistry.com

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane

Reactions at the Ether Linkage

The presence of the oxygen atom in the ether linkage introduces a site for both oxidative and hydrolytic attack, although the strong electron-withdrawing effect of the tetrafluoroethyl group significantly influences its reactivity compared to non-fluorinated ethers.

Oxidation Pathways

The atmospheric oxidation of hydrofluoroethers is a primary degradation pathway, initiated predominantly by hydroxyl (OH) radicals. For 2-Ethoxy-1,1,1,2-tetrafluoroethane, the reaction is expected to proceed via H-atom abstraction from the ethoxy group, as the C-H bonds are more susceptible to attack than the C-F or C-O bonds.

The initial H-atom abstraction can occur at either the α- or β-position of the ethoxy group, leading to the formation of two different radical intermediates. Subsequent reactions with molecular oxygen (O₂) would then form the corresponding peroxy radicals. These peroxy radicals can undergo further reactions with nitric oxide (NO) or other radical species in the atmosphere, leading to a cascade of products.

Table 1: Postulated Products from the Atmospheric Oxidation of 2-Ethoxy-1,1,1,2-tetrafluoroethane

| Reactant/Intermediate | Reaction Pathway | Key Products |

| 2-Ethoxy-1,1,1,2-tetrafluoroethane + •OH | H-atom abstraction | CF₃CFHOC(•)HCH₃ and CF₃CFHOCH₂C(•)H₂ |

| CF₃CFHOC(•)HCH₃ + O₂ | Peroxy radical formation | CF₃CFHOC(OO•)HCH₃ |

| CF₃CFHOCH₂C(•)H₂ + O₂ | Peroxy radical formation | CF₃CFHOCH₂C(OO•)H₂ |

| Peroxy Radicals + NO | Alkoxy radical formation | CF₃CFHOC(O•)HCH₃ and CF₃CFHOCH₂C(O•)H₂ |

The resulting alkoxy radicals can then undergo further decomposition or reaction. For instance, the CF₃CFHOC(O•)HCH₃ radical can decompose to form trifluoroacetyl fluoride (B91410) (CF₃C(O)F) and other smaller molecules. The atmospheric lifetime of 2-Ethoxy-1,1,1,2-tetrafluoroethane will be determined by the rate of the initial reaction with OH radicals.

Hydrolytic Degradation Mechanisms

The hydrolytic stability of hydrofluoroethers is a critical aspect of their environmental persistence and application. Generally, the C-O bond in ethers is susceptible to cleavage under acidic conditions. nih.govacs.org However, the strong electron-withdrawing nature of the tetrafluoroethyl group in 2-Ethoxy-1,1,1,2-tetrafluoroethane is expected to significantly reduce the basicity of the ether oxygen, thereby making acid-catalyzed hydrolysis more difficult compared to non-fluorinated ethers.

Some studies on fluorinated ethers have shown a surprising resistance to acid-catalyzed hydrolysis. wikipedia.org Conversely, base-catalyzed hydrolysis may be a more viable degradation pathway. The mechanism would likely involve the nucleophilic attack of a hydroxide (B78521) ion on one of the carbon atoms adjacent to the ether oxygen. The presence of the fluorine atoms can influence which C-O bond is preferentially cleaved.

While specific experimental data on the hydrolysis of 2-Ethoxy-1,1,1,2-tetrafluoroethane is limited, it is anticipated that under strong basic conditions, cleavage of the ether linkage can occur, yielding 1,1,1,2-tetrafluoroethane (B8821072) and ethanol (B145695) as the primary products.

Reactivity of the Tetrafluoroethane (B1211177) Moiety

The tetrafluoroethane portion of the molecule is generally characterized by its high thermal and chemical stability due to the strength of the C-F bonds. However, it can participate in specific reactions under certain conditions.

Electrophilic Reaction Studies

Nucleophilic Reaction Investigations

The carbon atoms in the tetrafluoroethane moiety are electron-deficient due to the attached fluorine atoms, making them potential sites for nucleophilic attack. Nucleophilic substitution of a fluorine atom is a possible reaction pathway, although it typically requires strong nucleophiles and often harsh reaction conditions due to the strength of the C-F bond.

Reactions of haloalkanes with nucleophiles are a fundamental concept in organic chemistry. organicmystery.comncert.nic.inucsb.edumasterorganicchemistry.comoxfordsciencetrove.com In the context of 2-Ethoxy-1,1,1,2-tetrafluoroethane, a strong nucleophile could potentially displace a fluoride ion. The reaction would likely proceed via an S_N2-type mechanism, with the nucleophile attacking the carbon atom bonded to fluorine. The presence of the adjacent ether group could influence the reaction rate and regioselectivity through steric and electronic effects.

Radical-Mediated Transformations

The C-H bond in the tetrafluoroethane moiety is the most likely site for radical-mediated transformations. Similar to the initiation of atmospheric oxidation, radical initiators can abstract the hydrogen atom to form a tetrafluoroethyl radical. This radical can then participate in various subsequent reactions, such as addition to unsaturated bonds or reaction with other radical species.

The atmospheric degradation of 1,1,1,2-tetrafluoroethane (HFC-134a), the parent compound, is initiated by reaction with hydroxyl radicals, leading to the formation of a CF₃ĊHF radical. ecetoc.orgepa.govrsc.orgwho.int This radical then reacts with oxygen to form a peroxy radical, which subsequently leads to the formation of trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F) as major products. epa.govrsc.org It is expected that the tetrafluoroethane moiety in 2-Ethoxy-1,1,1,2-tetrafluoroethane would undergo similar radical-mediated transformations.

Table 2: Key Radical Reactions of the Tetrafluoroethane Moiety

| Reactant | Radical Initiator | Primary Radical Formed | Subsequent Reactions |

| -CFH-CF₃ | •OH | -C(•)F-CF₃ | Reaction with O₂, further degradation |

| -CFH-CF₃ | Other radical species | -C(•)F-CF₃ | Polymerization, addition to alkenes |

Coordination Chemistry and Intermolecular Interactions in Solution

Interaction with Metal Ions in Electrolyte Systems

Research has highlighted the utility of 2-Ethoxy-1,1,1,2-tetrafluoroethane, referred to in some studies as ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), as a co-solvent in advanced battery technologies, particularly in lithium-sulfur (Li-S) and lithium-ion (Li-ion) batteries. Its primary role in these systems is to modify the electrolyte's properties and the interface between the electrolyte and the electrodes.

In lithium-sulfur batteries, the use of 2-Ethoxy-1,1,1,2-tetrafluoroethane as a co-solvent has been shown to be instrumental in modifying the surface composition and structure of the metallic lithium anode. This leads to the formation of a more stable and strengthened protective film, known as the solid electrolyte interphase (SEI), on the anode during cycling. This enhanced SEI layer is crucial for improving the electrochemical performance of the battery.

Influence on Solvation Structures in Non-Aqueous Media

The introduction of 2-Ethoxy-1,1,1,2-tetrafluoroethane into a non-aqueous electrolyte significantly influences the solvation structure of the metal ions present. In the context of lithium batteries, the solvation of Li⁺ ions by the electrolyte components is a critical factor that affects ionic conductivity, viscosity, and the stability of the electrochemical system.

As a co-solvent, 2-Ethoxy-1,1,1,2-tetrafluoroethane, with its polar ether group, can participate in the solvation of lithium ions. However, its heavily fluorinated tail is lithiophobic, leading to unique solvation arrangements. This dual character can lead to the formation of specific solvent-ion complexes that differ from those formed in conventional carbonate-based electrolytes.

Photochemical Reactivity and Degradation Pathways

The response of 2-Ethoxy-1,1,1,2-tetrafluoroethane to electromagnetic radiation, particularly in the ultraviolet (UV) spectrum, is a key aspect of its environmental fate and stability in certain applications. Photochemical reactions can lead to the breakdown of the molecule into various degradation products.

Ultraviolet Light Induced Transformations

Specific experimental studies on the direct UV photolysis of 2-Ethoxy-1,1,1,2-tetrafluoroethane are not extensively available in publicly accessible literature. However, the photochemical behavior of hydrofluoroethers (HFEs) in the atmosphere is generally understood to be initiated by reaction with hydroxyl (OH) radicals rather than by direct absorption of UV radiation. The atmospheric lifetime of these compounds is largely determined by the rate of this initial reaction with OH radicals. For many HFEs, this lifetime can be on the order of several years.

While direct photolysis by sunlight at ground level is unlikely to be a significant degradation pathway due to the lack of absorption at wavelengths greater than 290 nm, exposure to shorter wavelength UV light in laboratory or specific industrial settings could induce transformations. The energy from UV photons can be sufficient to break the chemical bonds within the molecule, leading to the formation of reactive intermediates.

Photodegradation Products Analysis

Detailed analysis of the specific photodegradation products of 2-Ethoxy-1,1,1,2-tetrafluoroethane is not well-documented in dedicated studies. However, based on the known atmospheric degradation mechanisms of similar hydrofluoroalkanes and hydrofluoroethers, it is possible to postulate the likely products.

The atmospheric oxidation of similar compounds, such as 1,1,1,2-tetrafluoroethane (HFC-134a), is known to produce trifluoroacetic acid (TFA), formic acid, hydrofluoric acid, and carbon dioxide as the ultimate degradation products. ecetoc.org The initial attack by a hydroxyl radical would likely abstract a hydrogen atom from either the ethoxy group or the tetrafluoroethyl group, leading to the formation of a radical species. Subsequent reactions with oxygen and other atmospheric components would then lead to a cascade of reactions, ultimately breaking down the molecule into smaller, more oxidized fragments.

Spectroscopic and Advanced Analytical Characterization in 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of specific atomic nuclei. For a fluorinated molecule like 2-Ethoxy-1,1,1,2-tetrafluoro-ethane, NMR studies focusing on ¹⁹F, ¹H, and ¹³C nuclei are particularly insightful.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. guidechem.com It provides a wide range of chemical shifts, which are highly sensitive to the local electronic environment, making it excellent for distinguishing between different fluorine atoms within a molecule. guidechem.com

In this compound, there are two distinct fluorine environments: the trifluoromethyl (-CF₃) group and the single fluorine atom on the adjacent carbon (-CFH-).

-CF₃ Group: This group is expected to produce a signal that is split into a doublet by the adjacent single proton on the chiral center (³JHF coupling).

-CFH- Group: This single fluorine atom's signal would be more complex. It would appear as a quartet due to coupling with the three equivalent fluorine atoms of the -CF₃ group (³JFF coupling). This quartet would be further split into a doublet by the geminal proton (²JHF coupling), resulting in a doublet of quartets.

The analysis of these coupling constants and chemical shifts provides definitive confirmation of the compound's structural connectivity.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Environment | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling To |

| -CF₃ | -70 to -85 | Doublet (d) | -CFH - |

| -CFH- | -140 to -250 | Doublet of Quartets (dq) | -CFH -, -CF₃ |

Note: Chemical shifts are referenced against CFCl₃. Negative values indicate upfield shifts. questel.comgoogleapis.com

¹H and ¹³C NMR spectroscopy complement ¹⁹F NMR by providing a complete picture of the molecule's carbon-hydrogen framework.

Proton (¹H) NMR: The ¹H NMR spectrum would show three distinct signals corresponding to the three different proton environments in the ethoxy group and the single proton on the fluoro-substituted carbon.

-CFH- Proton: This proton's signal would be significantly affected by coupling to the adjacent fluorine atoms. It would be split into a doublet by the geminal fluorine atom (²JHF) and further split into a quartet by the three fluorine atoms of the -CF₃ group (³JHF), resulting in a complex multiplet, likely a doublet of quartets.

-O-CH₂- Protons: These two equivalent protons would appear as a quartet due to coupling with the three protons of the methyl group (³JHH).

-CH₃ Protons: These three equivalent protons would appear as a triplet due to coupling with the two protons of the methylene (B1212753) group (³JHH).

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four unique carbon environments. googleapis.comechemi.com The chemical shifts are heavily influenced by the presence of electronegative fluorine and oxygen atoms. biorxiv.org The signals for the carbons bonded to fluorine will appear as multiplets due to carbon-fluorine coupling (¹JCF, ²JCF).

-CF₃ Carbon: The signal for this carbon would be shifted downfield and appear as a quartet due to coupling with the three directly attached fluorine atoms.

-CFH- Carbon: This carbon signal would also be downfield and would appear as a doublet due to coupling with its single attached fluorine atom.

-O-CH₂- Carbon: This methylene carbon is shifted downfield due to the adjacent oxygen atom.

-CH₃ Carbon: This terminal methyl carbon would appear most upfield.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound

| Nucleus | Group Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | -CH ₃ | ~1.2 | Triplet (t) |

| -O-CH ₂- | ~3.8 | Quartet (q) | |

| -CFH - | ~5.5 - 6.5 | Doublet of Quartets (dq) | |

| ¹³C | -C H₃ | ~15 | Singlet |

| -O-C H₂- | ~65 | Singlet | |

| -C FH- | ~110 - 120 | Doublet (d) | |

| -C F₃ | ~120 - 130 | Quartet (q) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures m/z values with very high precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula for a given ion, serving as a definitive confirmation of a compound's identity. For this compound, the exact mass provides unambiguous confirmation of its C₄H₆F₄O composition. Recent studies have reported the calculated exact mass for this compound. echemi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₆F₄O | - |

| Monoisotopic Mass | 146.03548 g/mol | echemi.com |

| Predicted [M+H]⁺ | 147.04276 m/z | - |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. This technique is invaluable for structural elucidation by revealing how a molecule breaks apart. The fragmentation of this compound in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely proceed through characteristic pathways for fluorinated ethers.

Common fragmentation would involve the loss of small radicals or neutral molecules. The most prominent fragmentation is expected to be α-cleavage, which is the breaking of the C-C bond adjacent to the ether oxygen.

Expected Fragmentation Pathways:

Cleavage of the C-C bond of the ethyl group to lose a methyl radical (•CH₃), resulting in an [M-15]⁺ ion.

Loss of an ethyl radical (•CH₂CH₃) from the ether linkage.

Cleavage of the C-O bond.

Loss of a trifluoromethyl radical (•CF₃) is a common pathway for molecules containing this group.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Possible Ion Structure / Identity | Fragmentation Pathway |

| 146 | [C₄H₆F₄O]⁺ | Molecular Ion (M⁺) |

| 131 | [C₃H₃F₄O]⁺ | Loss of •CH₃ |

| 117 | [C₂H₂F₄O]⁺ | Loss of •C₂H₅ |

| 101 | [C₂H₅OF₂]⁺ | Rearrangement and loss of CF₂ |

| 77 | [CF₂OCH₂CH₃]⁺ | Loss of •CF₂H |

| 69 | [CF₃]⁺ | Cleavage of C-C bond |

| 45 | [C₂H₅O]⁺ | Cleavage of C-O bond |

Chromatographic Methodologies

Chromatographic techniques are essential for separating components of a mixture, making them critical for assessing the purity of this compound and for analyzing it within complex matrices. Given its volatility, gas chromatography (GC) is the most suitable method.

In a typical GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (such as helium or nitrogen) through a long, thin column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column. For a moderately polar compound like a fluorinated ether, a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would likely provide good peak shape and resolution from potential impurities, such as isomers or residual starting materials.

Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (GC-MS), which provides both separation and structural identification. guidechem.com The use of GC-MS is particularly powerful as it combines the separation capabilities of GC with the detailed analytical power of MS, allowing for the confident identification of the primary compound and any co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for assessing the purity of volatile and semi-volatile compounds, including halogenated ethers, and for monitoring the progress of chemical reactions.

In the context of 2-Ethoxy-1,1,1,2-tetrafluoroethane, GC-MS would be the method of choice for separating it from starting materials, byproducts, or impurities. The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. researchgate.net Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification.

Research Findings: Specific GC-MS studies detailing the analysis of 2-Ethoxy-1,1,1,2-tetrafluoroethane are not readily found. However, the analysis of other halogenated compounds is well-documented. For instance, methods for analyzing halogenated flame retardants and hydrocarbons demonstrate the capability of GC-MS to separate complex mixtures and identify individual components with high sensitivity. researchgate.netnih.govoup.comresearchgate.net For these analyses, specific GC columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are often employed due to their suitability for separating a wide range of organic compounds.

Table 1: General GC-MS Parameters for Analysis of Halogenated Ethers

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, SH-624) | Separation of volatile organic compounds. researchgate.netgcms.cz |

| Injector Temperature | 200-250 °C | Ensures complete volatilization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. oup.com |

| Oven Program | Temperature gradient (e.g., 35°C to 230°C) | Optimizes separation of compounds with different boiling points. gcms.cz |

| Ionization Mode | Electron Impact (EI) | Standard ionization method for generating reproducible mass spectra. researchgate.net |

| Detector | Mass Spectrometer (Quadrupole, TOF) | Identification and quantification of separated compounds. |

This table represents typical parameters for the analysis of similar compounds and is not based on specific published methods for 2-Ethoxy-1,1,1,2-tetrafluoroethane.

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for isolating and purifying larger quantities of a specific compound from a mixture. gilson.com This method operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater sample loads. youtube.com

For 2-Ethoxy-1,1,1,2-tetrafluoroethane, preparative gas chromatography (Prep-GC) or preparative high-performance liquid chromatography (Prep-HPLC) could be employed for its isolation, for example, after its synthesis to obtain a high-purity standard for further research. The choice between Prep-GC and Prep-HPLC would depend on the volatility and thermal stability of the compound and its impurities.

Research Findings: There is no specific literature detailing the preparative isolation of 2-Ethoxy-1,1,1,2-tetrafluoroethane. However, preparative HPLC has been successfully used for the purification of other fluorine-containing compounds, such as prostaglandins. google.com In such cases, the selection of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase is critical to achieve the desired separation. google.comnih.gov The combination of different chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) followed by preparative HPLC, is often used for the efficient purification of target compounds from complex natural product extracts. nih.gov

Table 2: Principles of Preparative Chromatography Techniques

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Preparative GC | Packed or large-bore capillary columns | Inert gas (e.g., Helium, Nitrogen) | Isolation of volatile and thermally stable compounds. |

| Preparative HPLC | Silica Gel, Reversed-Phase (C18) | Organic solvents (e.g., Hexane, Ethyl Acetate), Water/Acetonitrile mixtures | Isolation of less volatile or thermally sensitive compounds. google.comyoutube.com |

This table provides general information on preparative techniques and does not reflect specific data for 2-Ethoxy-1,1,1,2-tetrafluoroethane.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

For 2-Ethoxy-1,1,1,2-tetrafluoroethane, IR spectroscopy would be expected to show characteristic absorption bands for C-H, C-O (ether), and C-F bonds. While an experimental IR spectrum for this specific compound is not available in the searched literature, the NIST Chemistry WebBook provides spectra for structurally related compounds like 1,2-dichloro-1,1,2,2-tetrafluoroethane, which shows strong absorptions in the region associated with C-F stretching. nist.gov

Research Findings: No published IR spectra for 2-Ethoxy-1,1,1,2-tetrafluoroethane were found. However, analysis of the IR spectra of the related compound 1,1,1,2-tetrafluoroethane (B8821072) shows strong absorption bands in the valence vibration frequency range corresponding to C-F and C-H stretching. researchgate.net For 2-Ethoxy-1,1,1,2-tetrafluoroethane, one would anticipate strong C-F stretching vibrations, typically in the 1000-1400 cm⁻¹ region, and C-O stretching of the ether group around 1100 cm⁻¹.

Table 3: Expected Infrared Absorption Regions for 2-Ethoxy-1,1,1,2-tetrafluoroethane

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alkyl | C-H stretch | 2850-3000 |

| Ether | C-O stretch | 1050-1150 |

This table is based on general principles of IR spectroscopy and is not derived from experimental data for 2-Ethoxy-1,1,1,2-tetrafluoroethane.

Raman Spectroscopy for Molecular Structure Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes within a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

Research Findings: Specific Raman spectroscopic studies on 2-Ethoxy-1,1,1,2-tetrafluoroethane are not available in the reviewed literature. General studies on fluorinated ethanes and the use of Raman spectroscopy for detecting fluoride (B91410) ions demonstrate the utility of this technique in analyzing fluorinated compounds. capes.gov.brrsc.org For 2-Ethoxy-1,1,1,2-tetrafluoroethane, Raman spectroscopy could provide detailed information on the carbon-carbon backbone and the symmetric vibrations of the CF₃ group.

Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced analytical performance for complex mixtures. nih.govnih.gov Techniques such as GC-IR or more advanced multi-hyphenations like TG-IR-GC-MS (Thermogravimetric Analysis-Infrared Spectroscopy-Gas Chromatography-Mass Spectrometry) provide comprehensive characterization of materials. youtube.com

For the analysis of complex mixtures that might contain 2-Ethoxy-1,1,1,2-tetrafluoroethane, for example, in environmental or industrial settings, these advanced hyphenated techniques would be invaluable. They allow for the separation of individual components, followed by their unambiguous identification through multiple spectroscopic methods. slideshare.net

Research Findings: While there are no specific applications of advanced hyphenated techniques reported for 2-Ethoxy-1,1,1,2-tetrafluoroethane, the principles are broadly applicable. The coupling of liquid chromatography with mass spectrometry (LC-MS), nuclear magnetic resonance (LC-NMR), or even tandem mass spectrometry (LC-MS-MS) has become a powerful tool for the analysis of complex samples, including natural products and pharmaceuticals. nih.gov These techniques could be adapted to study the presence, degradation, or metabolism of fluorinated ethers like 2-Ethoxy-1,1,1,2-tetrafluoroethane in various environments.

Theoretical and Computational Chemistry Studies of 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-ethoxy-1,1,1,2-tetrafluoro-ethane, these calculations can elucidate its three-dimensional structure, electron distribution, and conformational landscape.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

The electronic structure of the molecule, which dictates its reactivity and physical properties, can be analyzed through various means:

Molecular Orbital (MO) Analysis: This provides information about the energy levels and distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

While specific computational studies on this compound are not widely available in public literature, the principles of these analyses would be directly applicable.

Due to the presence of single bonds, the ethoxy group and the tetrafluoroethyl group in this compound can rotate relative to each other, leading to different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (transition states).

The study of fluorinated ethers has shown that the presence of fluorine atoms significantly influences conformational preferences through steric and stereoelectronic effects, such as the gauche effect. For this compound, a potential energy surface scan would be performed by systematically rotating around the C-O and C-C bonds to identify all possible conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

No specific experimental or computational data on the conformational energy minima for this compound were found in the searched literature. The following table is a hypothetical representation of what such data might look like based on general principles of conformational analysis for similar fluorinated ethers.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.2 |

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, providing a level of detail that is often inaccessible experimentally.

For any proposed reaction of this compound, such as its atmospheric degradation or thermal decomposition, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

The structure of the transition state provides crucial information about the mechanism of the reaction. For instance, in a dehydrofluorination reaction, the TS structure would reveal whether the elimination of hydrogen fluoride (B91410) is a concerted or a stepwise process. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transition states.

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been identified, various kinetic and thermodynamic parameters can be calculated.

Thermodynamic Parameters: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be computed from the vibrational frequencies and electronic energies of the optimized structures. These values determine the spontaneity and equilibrium position of a reaction.

Kinetic Parameters: The activation energy (Ea) is determined from the energy difference between the reactants and the transition state. This, along with transition state theory, allows for the calculation of the reaction rate constant (k).

| Reaction Parameter | Calculated Value |

| Activation Energy (Ea) | Value in kcal/mol |

| Enthalpy of Reaction (ΔH) | Value in kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | Value in kcal/mol |

Intermolecular Interaction Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to study the behavior of a large ensemble of this compound molecules, providing insights into its bulk properties and intermolecular interactions. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

These simulations can predict macroscopic properties such as density, viscosity, and heat capacity. More importantly, they provide a microscopic view of how molecules interact with each other. For instance, radial distribution functions can be calculated to understand the local ordering of molecules in the liquid phase. Studies on the related compound 1,1,1,2-tetrafluoroethane (B8821072) have utilized these methods to understand its liquid structure and interactions. rsc.org Similar approaches could be applied to this compound to understand how the presence of the ethoxy group influences its intermolecular forces and bulk behavior.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational studies, particularly those employing quantum mechanical calculations, can elucidate these effects. The polarity, hydrogen bonding capability, and size of solvent molecules can alter the conformational preferences and spectroscopic properties of the solute.

Computational Studies of Coordination with Chemical Species

The presence of an ether oxygen and fluorine atoms in this compound makes it a potential ligand for coordination with various chemical species, including metal ions and other Lewis acids. Computational methods are invaluable for exploring the geometry, energetics, and nature of these interactions.

Density Functional Theory (DFT) is a common method used to study the coordination complexes of such fluorinated ethers. Calculations can predict the preferred coordination sites, bond lengths, and binding energies. For example, the oxygen atom of the ethoxy group is expected to be the primary coordination site due to its lone pairs of electrons. The fluorine atoms, while electronegative, are generally weaker coordinating agents.

Studies on analogous compounds, such as 1,1,1,2-tetrafluoroethane (HFC-134a), have shown the importance of intermolecular interactions. nih.gov Computational analyses of these interactions help in understanding the role of such molecules in various applications, including their behavior as solvents or in mixtures. nih.gov

Predictive Modeling in Chemical Research

Predictive modeling techniques are increasingly used to estimate the properties and behavior of chemical compounds, reducing the need for extensive and costly experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. For analogues of this compound, QSAR methodologies can be developed to predict various endpoints, such as toxicity, environmental fate, or physical properties.

The development of a QSAR model involves several steps:

Data Collection: Gathering a dataset of structurally related compounds with experimentally determined values for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For fluorinated ethers, QSAR models could be used to predict properties like boiling point, vapor pressure, or their potential as greenhouse gases, based on descriptors that capture the effects of fluorination and the ether linkage.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a system of atoms and molecules. For this compound, MD simulations can provide detailed insights into its properties in the liquid or solid state.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the calculation of various macroscopic properties from the microscopic behavior of the system.

Table 1: Applications of Molecular Dynamics Simulations for this compound

| Property Studied | Description |

| Liquid Structure | The arrangement of molecules in the liquid phase can be characterized by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. |

| Thermodynamic Properties | Properties such as density, enthalpy of vaporization, and heat capacity can be calculated from the simulation and compared with experimental data. |

| Transport Properties | Diffusion coefficients and viscosity can be determined by analyzing the mean square displacement of molecules and the stress-autocorrelation function, respectively. |

| Phase Equilibria | MD simulations can be used to study the vapor-liquid equilibrium of this compound and its mixtures with other compounds. |

Detailed atomistic interactions of the closely related 1,1,1,2-tetrafluoroethane (HFC-134a) liquid have been investigated using molecular dynamics simulations, providing insights into the structural behavior of molecules in the liquid phase. nih.gov Similar methodologies could be applied to this compound to understand its condensed phase behavior.

Applications of 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane in Advanced Materials and Chemical Synthesis

Role as a Solvent and Co-solvent in Specialized Chemical Systems

Hydrofluoroethers are recognized for their utility as solvents and co-solvents in various industrial and chemical processes. rsc.org Their distinct combination of a fluorinated segment and a hydrocarbon segment imparts unique solvency characteristics, allowing them to dissolve a range of materials.

While its parent compound, 1,1,1,2-tetrafluoroethane (B8821072), is considered for use as an organic solvent in both liquid and supercritical fluid states wikipedia.org, 2-Ethoxy-1,1,1,2-tetrafluoro-ethane and other HFEs are noted for their application as solvents for specialized cleaning and as reaction media. rsc.orgwho.int HFEs are generally considered environmentally acceptable solvents. rsc.org The inclusion of the ether functional group enhances polarity compared to their parent alkanes, allowing for a different range of solubility for reagents and products in organic synthesis. They are also used in the formation of aerogels and as color-fixing agents for textiles. rsc.org

The development of safer, more stable electrolytes is a critical challenge in battery technology, particularly for high-voltage systems like lithium-ion (Li-ion) and lithium-sulfur (Li-S) batteries. Standard organic carbonate electrolytes are often volatile and flammable, posing significant safety risks. electrochem.org Fluorinated ethers, including ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE), have emerged as promising non-flammable co-solvents to mitigate these issues. electrochem.orgresearchgate.net

The broader class of partially fluorinated ethers demonstrates significant advantages in high-voltage lithium-ion batteries. They can form a stable, conductive solid electrolyte interphase (SEI) on both the anode and cathode, have excellent wettability with separators, and exhibit high oxidative stability, making them compatible with next-generation high-energy cathodes. researchgate.net

Table 1: Comparative Properties of Standard vs. HFE-Containing Electrolytes

| Property | Standard Carbonate Electrolyte | Fluorinated Ether (HFE) Co-Solvent Electrolyte | Benefit of HFE |

|---|---|---|---|

| Flammability | High | Non-flammable | Enhanced safety. electrochem.org |

| Oxidative Stability | Limited (~4.2-4.5 V) | High (>4.5 V) | Compatibility with high-voltage cathodes. researchgate.net |

| SEI Layer Formation | Less stable, can lead to dendrite growth | Forms a stable, protective film on the anode. researchgate.net | Improved cycle life and safety. researchgate.net |

| Polysulfide Shuttle (in Li-S) | High dissolution of polysulfides | Decreased dissolution and shuttle effect. researchgate.net | Higher coulombic efficiency and capacity retention. researchgate.net |

Environmental Fate and Atmospheric Chemical Pathways of 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane

Atmospheric Degradation Mechanisms

Reaction with Hydroxyl Radicals (OH)

No specific rate constants or detailed research findings for the reaction of 2-Ethoxy-1,1,1,2-tetrafluoro-ethane with OH radicals were found.

Reaction with Chlorine Atoms (Cl)

No specific rate constants or detailed research findings for the reaction of this compound with Cl atoms were found.

Photochemical Degradation in the Atmosphere

No specific information regarding the photochemical degradation of this compound was available.

Atmospheric Lifetime and Environmental Persistence Assessment

Without rate constants for its reaction with atmospheric oxidants, the atmospheric lifetime and environmental persistence of this compound cannot be assessed.

Formation and Characterization of Atmospheric Transformation Products

No studies identifying and characterizing the atmospheric transformation products of this compound were found.

Environmental Partitioning and Transport Research

No research was found concerning the environmental partitioning (e.g., between air, water, and soil) and long-range transport potential of this compound.

Behavior in Aqueous Systems

The carbon-fluorine bond is exceptionally strong, rendering many highly fluorinated compounds resistant to degradation. Therefore, hydrolysis of this compound is anticipated to be a very slow process and not a significant environmental degradation pathway. This resistance to breakdown in water is a common characteristic among similar fluorinated substances.

Interactions with Soil and Sediment Matrices

Specific studies on the adsorption and desorption of this compound in soil and sediment are not widely available. Nevertheless, the environmental behavior of analogous compounds, such as 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), provides some insight. HFC-134a displays a low organic carbon-water (B12546825) partition coefficient (Koc), indicating a low potential for adsorption to soil and sediment and, consequently, high mobility in soil. acs.orgrsc.orgdioxin20xx.orgarkema.com Given the structural similarities, this compound is also expected to have a low affinity for binding with soil organic matter and minerals.

This high mobility suggests that if released to the soil, the compound would be more likely to leach into groundwater or volatilize into the atmosphere rather than persist in the soil matrix. The dominant process for its removal from soil is expected to be evaporation due to its predicted high volatility. industrialchemicals.gov.au

Data on Structurally Related Compounds

While specific data for this compound is unavailable, the following table presents information on the related compound 1,1,1,2-tetrafluoroethane (HFC-134a) to provide context on the potential environmental properties of highly fluorinated alkanes.

| Property | Value for 1,1,1,2-tetrafluoroethane (HFC-134a) | Reference |

| Water Solubility | 1 g/L at 25°C | dioxin20xx.org |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.06 at 25°C | dioxin20xx.org |

| Log Organic Carbon-Water Partition Coefficient (Log Koc) | ~1.5 (estimated) | rsc.orgdioxin20xx.org |

| Henry's Law Constant | 5070 Pa-m³/mol at 22°C | itrcweb.org |

| Atmospheric Lifetime | 14 years | acs.orgacs.org |

It is crucial to note that the presence of the ethoxy group in this compound will influence these properties, and the values for HFC-134a should not be directly applied but rather used as an indicator of the general behavior of similar fluorinated compounds in the environment.

Design, Synthesis, and Research of 2 Ethoxy 1,1,1,2 Tetrafluoro Ethane Derivatives and Analogues

Systematic Structural Modification Studies

The rational design of novel fluorinated compounds often begins with systematic modifications of a parent structure to probe and optimize its properties. For 2-Ethoxy-1,1,1,2-tetrafluoroethane (CF₃CFH-O-CH₂CH₃), modifications can be conceptually divided into two main areas: alterations of the ethoxy group and variations within the tetrafluoroethane (B1211177) core.

Modifications to the non-fluorinated ether side-chain can be used to introduce new functionalities or alter the physical properties of the molecule. Research into hydrofluoroether (HFE) synthesis demonstrates broad strategies for creating diverse ether linkages. A primary method involves the alkylation of fluorinated alkoxides. This approach allows for the introduction of a wide variety of alkyl and functionalized alkyl groups in place of the ethyl group.

Table 1: Examples of Structural Modifications on the Ethoxy Group

| Modification Type | Example Structure | Synthetic Rationale |

|---|---|---|

| Chain Elongation | CF₃CFH-O-(CH₂)nCH₃ | To increase lipophilicity and modify boiling point. |

| Introduction of Unsaturation | CF₃CFH-O-CH₂CH=CH₂ | To provide a reactive handle for further chemical transformations (e.g., polymerization, metathesis). |

| Incorporation of Heteroatoms | CF₃CFH-O-CH₂CH₂-O-CH₃ | To alter solvent properties, polarity, and chelating ability. |

These modifications leverage well-established ether synthesis protocols, adapted for fluorinated substrates. The choice of modification is typically driven by the desired application, whether for creating new solvents, hydraulic fluids, or precursors for biologically active molecules.

Altering the fluorinated portion of the molecule offers another avenue for tuning its characteristics. The tetrafluoroethyl group (-CFHCF₃) imparts specific electronic and steric properties that can be systematically varied. Synthetic strategies often involve the reaction of different polyfluoroalkenes with alcohols, or the use of specialized fluorinating agents on precursor molecules.

For instance, the reactivity of perfluoropropene with secondary amines to create fluorinated amine reagents suggests that similar reactions with alcohols could yield analogues with a hexafluoropropyl group instead of a tetrafluoroethyl group. nih.gov The parent compound, 1,1,1,2-tetrafluoroethane (B8821072), is synthesized by the hydrofluorination of trichloroethylene, a process that can be adapted to produce other hydrofluorocarbons by varying the starting materials and reaction conditions. wikipedia.orggoogle.comgoogle.com

Table 2: Examples of Analogues with a Modified Fluoroalkyl Moiety

| Original Moiety | Modified Analogue Moiety | Potential Property Change |

|---|---|---|

| -CFHCF₃ | -CF₂CF₂H | Altered acidity of the C-H bond, different metabolic profile. |

| -CFHCF₃ | -CF(CF₃)CF₂H | Increased steric bulk and fluorine content. |

These structural changes can have profound effects on the molecule's stability, boiling point, and solvent properties, making such analogues subjects of interest for materials science and as intermediates in organic synthesis.

Synthesis of Specific Derivative Classes

The unique properties of the tetrafluoroethoxy group make it an attractive substituent to incorporate into more complex molecular architectures, such as monosaccharides and heterocyclic compounds, to create novel therapeutic or agrochemical candidates.

The incorporation of fluorine into carbohydrates can significantly impact their biological activity, often by mimicking natural sugars while resisting enzymatic degradation. nih.gov The synthesis of fluorinated monosaccharide analogues bearing a tetrafluoroethoxy group can be envisioned through the glycosylation of a protected sugar with a 2-ethoxy-1,1,1,2-tetrafluoroethanol equivalent or by building the sugar scaffold onto a fluorinated precursor.

Research in the field has focused on the direct fluorination of protected uridine (B1682114) analogues and the development of methods for creating 2',3'-dideoxy-2',3'-difluoro nucleosides. nih.gov These synthetic strategies could be adapted to introduce fluoroalkoxy groups. A plausible synthetic route would involve the reaction of a partially protected monosaccharide with a reactive derivative of 2-ethoxy-1,1,1,2-tetrafluoroethane, such as a corresponding bromide or tosylate, under Williamson ether synthesis conditions. The design of such molecules is driven by the goal of creating enzyme inhibitors or antiviral agents. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry, and their functionalization with fluoroalkyl groups is a proven strategy for enhancing efficacy. uzh.chresearchgate.net The synthesis of heterocycles bearing a 2-ethoxy-1,1,1,2-tetrafluoroethyl substituent can be achieved through various modern synthetic methods. One approach involves the use of fluoroalkyl amino reagents (FARs), which can be used to construct fluoroalkylated heterocycles like benzimidazoles and quinazolones. nih.gov

Another powerful strategy is the use of cycloaddition reactions to build the heterocyclic ring. uzh.chresearchgate.net For example, a dienophile containing the 2-ethoxy-1,1,1,2-tetrafluoroethyl group could undergo a [4+2] cycloaddition (Diels-Alder reaction) to form a six-membered ring. Alternatively, a 1,3-dipole bearing this group could participate in a [3+2] cycloaddition to generate a five-membered heterocycle. uzh.ch The presence of the electron-withdrawing fluoroalkyl group often enhances the reactivity of the substrate in these reactions. researchgate.net

Table 3: Synthetic Approaches to Fluoroalkylated Heterocycles

| Heterocycle Class | Synthetic Method | Key Reagent/Intermediate |

|---|---|---|

| Pyrazoles | Cyclocondensation | A β-diketone bearing a -CFHCF₃ group reacting with hydrazine. |

| Quinolines | Friedländer Annulation | An ortho-aminoaryl ketone reacting with a ketone containing the fluoroalkoxy moiety. nih.gov |

Structure-Property Relationship Investigations in Research Applications

Understanding the relationship between the molecular structure of 2-ethoxy-1,1,1,2-tetrafluoroethane derivatives and their macroscopic properties is crucial for their application. The parent compound and its close isomers, such as 1,1,1,2-tetrafluoroethane (HFC-134a) and 1,1,2,2-tetrafluoroethane (B1583514) (HFC-134), are known for their specific thermodynamic properties which make them suitable as refrigerants and foam expansion agents. wikipedia.orgwikipedia.org

Phase equilibrium studies on HFC-134a hydrates reveal that molecular structure dictates the crystal lattice structure formed with water, a property relevant for applications in gas separation and storage. researchgate.net For derivatives, the introduction of the ethoxy group to the tetrafluoroethane core lowers the vapor pressure and increases the boiling point compared to HFC-134a.

In the context of more complex derivatives, structure-property investigations focus on how the fluoroalkoxy group influences biological interactions. For instance, in drug design, the lipophilicity conferred by the fluoroalkoxy tail can be quantified and correlated with cell membrane permeability. The electron-withdrawing nature of the group can also alter the pKa of nearby acidic or basic centers in the molecule, affecting its binding affinity to target proteins. These relationships are critical for the rational design of new bioactive compounds.

Impact of Structural Variations on Solvent Performance

The performance of fluorinated ethers as solvents, particularly in electrolyte formulations, is highly dependent on their molecular structure. Variations in the degree of fluorination and the length of non-fluorinated segments can significantly alter properties such as ionic conductivity, solute solvation, and wettability.

Research has shown that covalently attaching an ether segment to a hydrofluoroether moiety is a successful strategy for achieving both high ionic conductivity and oxidative stability. uchicago.edu The length of the ether portion of the molecule plays a critical role; increasing the ether chain length can lead to higher ionic conductivities. uchicago.edu This is attributed to a decreased probability of the fluorinated segment (OCF₂) being in the primary lithium solvation shell, allowing for more favorable ion transport. uchicago.edu

Table 1: Effect of Structural Variation on Solvent Properties

| Solvent/Analogue | Structural Variation | Key Performance Impact | Source |

|---|---|---|---|

| TTE-containing electrolyte | Addition of a partially fluorinated ether co-solvent | Excellent wettability with separator | nottingham.ac.uk |

| Fluorinated DEE analogues | Varying degree of fluorination on ethoxy groups | Improved solvation strength and ionic conductivity | rsc.org |

| FTriEG-based ethers | Increased ether chain length | Higher ionic conductivities | uchicago.edu |

Modulation of Electrochemical Behavior through Structural Changes

Structural modifications to 2-Ethoxy-1,1,1,2-tetrafluoro-ethane analogues are a primary strategy for tuning their electrochemical behavior, especially in applications like high-voltage lithium-ion batteries. The degree and position of fluorine substitution are key determinants of a compound's oxidative stability and its ability to form a protective solid-electrolyte interphase (SEI) on electrodes.

Electrolytes using fluorinated solvents have proven effective in improving the cycling life of lithium-metal batteries. rsc.org This improvement is largely due to the formation of a robust SEI through the decomposition of both the anion and the fluorinated solvent molecules. rsc.org A study involving fluorinated 1,2-diethoxyethane (B108276) (DEE) derivatives revealed that a higher degree of fluorination is beneficial to the cycling performance of Li-metal full cells. rsc.org The cycling stability followed the trend F1F0 < F1F1 < F1F2, where the notation indicates the number of fluorine substituents on each ethoxy group. rsc.org The superior performance of the more fluorinated F1F2 was attributed to its better long-term oxidative stability. rsc.org

Similarly, the use of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a co-solvent has been shown to significantly enhance the electrochemical performance of high-voltage batteries. TTE-containing electrolytes exhibit high oxidative stability up to 5.5 V (vs. Li/Li+). nottingham.ac.uk In a full cell configuration with a high-voltage cathode, the battery with the TTE-based electrolyte showed a high and stable discharge capacity, achieving a capacity retention of 93% after 35 cycles, a marked improvement over the base electrolyte. nottingham.ac.uk The design of novel fluorinated ethers with covalently attached ether and hydrofluoroether segments allows for the creation of electrolytes that possess both high ionic conductivity and electrochemical stability exceeding 5 V. uchicago.edu

Table 2: Electrochemical Performance of Fluorinated Ether Analogues

| Analogue/System | Structural Feature | Electrochemical Advantage | Source |

|---|---|---|---|

| F1F2 (Fluorinated DEE) | Higher degree of fluorination | ~80 cycles at 80% capacity retention | rsc.org |

| F1F1 (Fluorinated DEE) | Lower degree of fluorination | ~20 cycles at 80% capacity retention | rsc.org |

| TTE-containing electrolyte | Partially fluorinated ether co-solvent | High oxidative stability (up to 5.5 V); 93% capacity retention after 35 cycles | nottingham.ac.uk |

| FTriEG-based ethers | Covalently linked ether and fluorinated segments | High electrochemical stability (>5 V) | uchicago.edu |

Influence of Substituents on Material Properties

The introduction of specific substituents, particularly fluorine atoms, has a profound influence on the fundamental properties of ether analogues. These changes stem from the strong electron-withdrawing nature of fluorine, which alters electron distribution, molecular conformation, and chemical reactivity.

Theoretical investigations using quantum chemical calculations on fluorinated dimethyl ethers show that molecular conformation is heavily governed by the anomeric effect, which involves electron transfer from a lone pair of the oxygen atom to the antibonding orbital (σ*) of a carbon-fluorine bond (C-F). researchgate.net This hyperconjugative interaction stabilizes specific conformations. researchgate.net Fluorine substitution also dramatically impacts the basicity and acidity of the molecule. The proton affinities of the ether oxygen decrease significantly with increased fluorination, ranging from approximately 790 kJ mol⁻¹ for dimethyl ether to 580 kJ mol⁻¹ for perfluorodimethyl ether. researchgate.net

The impact on chemical reactivity is equally dramatic. A study on the synthesis and reactivity of fluorinated trimethylsilyl (B98337) enol ethers demonstrated that replacing a methyl group (CH₃) with a trifluoromethyl group (CF₃) reduces the nucleophilic reactivity of the compound by eight orders of magnitude. nih.gov Similarly, exchanging a phenyl group (C₆H₅) with a perfluorophenyl group (C₆F₅) resulted in a reactivity decrease of 4.5 orders of magnitude. nih.gov This demonstrates the powerful effect of fluorinated substituents in modulating the electronic character and subsequent reactivity of a molecule. These principles are broadly applicable, as the influence of electron-withdrawing fluorine atoms on the properties of various compounds, such as arylboronic acids, is a well-documented phenomenon. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.